1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one is a compound that features an aziridine ring attached to a trifluoromethyl ketone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity. The trifluoromethyl group imparts unique electronic properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods:
Cyclization of Haloamines and Amino Alcohols: An intramolecular nucleophilic substitution reaction where an amine displaces an adjacent halide to form the aziridine ring.
Nitrene Addition: Nitrenes, generated from organic azides or other precursors, can add to alkenes to form aziridines.
Cyclization of Epoxides: Epoxides can be opened by amines, followed by ring closure to form aziridines.
Industrial Production Methods: The industrial production of aziridines often involves the cyclization of aminoethanol using oxide catalysts at high temperatures or through base-induced sulfate elimination .
Chemical Reactions Analysis
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions due to the presence of the aziridine ring and the trifluoromethyl ketone group:
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, forming a variety of products depending on the nucleophile used.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Aziridine N-oxides: Formed through oxidation.
Amines: Formed through ring-opening reduction.
Substituted Aziridines: Formed through nucleophilic substitution.
Scientific Research Applications
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Mechanism of Action
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with other aziridine-containing compounds:
Mitomycin C: An aziridine-containing chemotherapeutic agent known for its DNA crosslinking activity.
Aziridine-1-carbaldehyde Oximes: Compounds with similar cytotoxic properties and potential anticancer applications.
Aziridin-1-yl Benzaldoximes: Used in the synthesis of heterocyclic compounds and studied for their biological properties.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic properties and reactivity compared to other aziridine-containing compounds .
Comparison with Similar Compounds
Properties
CAS No. |
2747-62-8 |
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Molecular Formula |
C4H4F3NO |
Molecular Weight |
139.08 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)3(9)8-1-2-8/h1-2H2 |
InChI Key |
UGPPXAAMXAKMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C(F)(F)F |
Origin of Product |
United States |
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